molecular formula C5H7NaO3 B2497156 Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 2361639-90-7

Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B2497156
CAS No.: 2361639-90-7
M. Wt: 138.098
InChI Key: OXUIJWRDBSXKKZ-RFKZQXLXSA-M
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Description

Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a hydroxymethyl group and a carboxylate moiety stabilized by a sodium counterion. These compounds are of interest in glycobiology, enzyme inhibition, and medicinal chemistry due to their stereochemical complexity and functional versatility . The sodium salt form likely enhances aqueous solubility, making it suitable for biological applications compared to neutral esters or free acids.

Properties

IUPAC Name

sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c6-2-3-1-4(3)5(7)8;/h3-4,6H,1-2H2,(H,7,8);/q;+1/p-1/t3-,4+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUIJWRDBSXKKZ-RFKZQXLXSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361639-90-7
Record name rac-sodium (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-(carboxymethyl)cyclopropane-1-carboxylate.

    Reduction: 2-(hydroxymethyl)cyclopropane-1-methanol.

    Substitution: 2-(alkoxymethyl)cyclopropane-1-carboxylate.

Scientific Research Applications

Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The cyclopropane ring can also confer unique reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate and analogous compounds derived from the evidence:

Compound Molecular Formula Molecular Weight Key Substituents Solubility Applications References
This compound (inferred) C₅H₇NaO₃ ~150.10 (calculated) Cyclopropane, hydroxymethyl, carboxylate High (aqueous) Enzyme inhibition, glycobiology
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid C₁₁H₁₂O₃ 192.21 Cyclopropane, hydroxymethyl, phenyl Moderate (organic solvents) Synthetic intermediate, drug discovery
Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride C₉H₁₈ClNO₂ 207.70 Cyclopropane, ethyl, amino, ester Soluble in polar solvents Discontinued (likely due to instability)
Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate C₇H₁₂O₃ 144.17 Cyclopropane, hydroxyethyl, ester Moderate (organic solvents) Organic synthesis, chiral building block
Sodium 1-hexanesulfonate C₆H₁₃NaO₃S 188.22 Linear sulfonate, sodium salt High (aqueous) Surfactant, ion-pairing reagent

Key Observations:

Functional Groups and Solubility :

  • The sodium carboxylate form (target compound) is expected to exhibit superior aqueous solubility compared to ester derivatives (e.g., methyl or ethyl esters), which are more lipophilic .
  • Phenyl-substituted analogs (e.g., ) display reduced polarity, favoring solubility in organic solvents.

Stereochemical Complexity :

  • The (1R,2R) configuration in cyclopropane derivatives is critical for bioactivity, as seen in glycobiology studies where stereochemistry dictates enzyme inhibition efficacy .

Biological Relevance :

  • Sodium salts of carboxylates are preferred in biochemical assays due to their compatibility with aqueous buffers, unlike hydrochlorides (e.g., ), which may alter pH or ionic strength .

Synthetic Accessibility :

  • Cyclopropane carboxylates are often synthesized via stereoselective methods, such as the tosylate salt intermediate described in , followed by counterion exchange to yield the sodium form .

Biological Activity

Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5H7NaO3
  • Molecular Weight : 138.10 g/mol
  • IUPAC Name : sodium;2-(hydroxymethyl)cyclopropane-1-carboxylate
  • InChI Key : OXUIJWRDBSXKKZ-UHFFFAOYSA-M

The compound features a cyclopropane ring structure, which is significant for its reactivity and interaction with biological targets.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : The cyclopropane ring allows the compound to interact with various enzymes, potentially acting as an inhibitor or activator. This interaction can influence metabolic pathways and biochemical processes.
  • Chemical Transformations : The hydroxymethyl group can undergo oxidation or reduction, leading to the formation of various derivatives that may possess distinct biological activities.

Antimicrobial Properties

Research has indicated that this compound may exhibit antimicrobial properties. It has been studied for its potential effectiveness against certain bacterial strains, contributing to the development of new antimicrobial agents .

Enzyme Inhibition Studies

The compound has been investigated as a biochemical probe to study enzyme mechanisms. Its ability to modulate enzyme activity positions it as a candidate for further research into therapeutic applications.

Case Studies

  • Study on Enzyme Inhibition :
    • A study highlighted the compound's role as a potential inhibitor for specific enzymes involved in metabolic processes. The results suggested that it could effectively modulate enzyme activity, although further investigations are needed to fully understand its efficacy and mechanism .
  • Antimicrobial Activity Assessment :
    • In vitro tests demonstrated that this compound showed promising results against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated strong antimicrobial potential, warranting further exploration in drug development .

Applications in Research

This compound is utilized in various scientific research applications:

  • Organic Synthesis : It serves as a building block for more complex molecules in organic chemistry.
  • Biochemical Probing : The compound is explored for its potential as a tool to investigate enzyme mechanisms and interactions.
  • Drug Development : Its properties make it a candidate for developing new therapeutic agents targeting microbial infections and metabolic disorders .

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